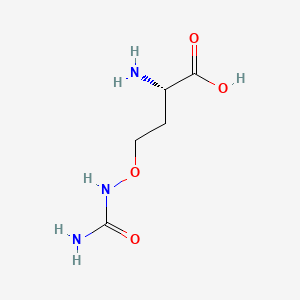

O-Ureidohomoserine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

51767-67-0 |

|---|---|

Fórmula molecular |

C5H11N3O4 |

Peso molecular |

177.16 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-(carbamoylamino)oxybutanoic acid |

InChI |

InChI=1S/C5H11N3O4/c6-3(4(9)10)1-2-12-8-5(7)11/h3H,1-2,6H2,(H,9,10)(H3,7,8,11)/t3-/m0/s1 |

Clave InChI |

SFYVZOSIAIZWQU-VKHMYHEASA-N |

SMILES isomérico |

C(CONC(=O)N)[C@@H](C(=O)O)N |

SMILES canónico |

C(CONC(=O)N)C(C(=O)O)N |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways Involving O Ureidohomoserine

O-Ureidohomoserine as a Key Intermediate in Canavanine Biosynthesis

Elucidation of the Canavanine Biosynthetic Pathway in Higher Plants (e.g., Canavalia ensiformis)

The biosynthesis of L-canavanine in higher plants, particularly in the jack bean (Canavalia ensiformis), involves a pathway where O-Ureidohomoserine serves as a key intermediate. nih.govoup.com Labeled-precursor feeding studies have provided strong evidence for the synthesis of L-canavanine from L-canaline via O-ureido-L-homoserine. nih.govresearchgate.net This biosynthetic route appears to be a significant in vivo process for canavanine production. nih.gov The pathway involves a series of enzymatic reactions that sequentially form canaline (B555070), O-ureidohomoserine, and canavaninosuccinic acid. oup.comoup.com While the enzymes capable of these conversions have been isolated from jack bean, the direct in vivo detection of O-ureidohomoserine and canavaninosuccinic acid has been challenging. uky.edu Nevertheless, the collective evidence supports a functional pathway for canavanine synthesis in the leaves of developing jack bean plants. oup.comoup.com

Analogous Pathways: Comparison of O-Ureidohomoserine Formation to the Mammalian Krebs-Henseleit Ornithine-Urea Cycle

The biosynthetic pathway of canavanine, which includes the formation of O-Ureidohomoserine, shares a notable analogy with the mammalian Krebs-Henseleit ornithine-urea cycle. nih.govoup.comhmdb.ca In the urea (B33335) cycle, ornithine is carbamylated to form citrulline. uomustansiriyah.edu.iqwikipedia.org Similarly, in canavanine biosynthesis, canaline is carbamylated to produce O-Ureidohomoserine. nih.govnih.gov This parallel suggests a possible evolutionary modification of the pre-existing arginine production pathway. oup.com However, a key difference is that while the urea cycle's primary function is to excrete excess nitrogen as urea, the canavanine pathway in plants is primarily for the synthesis and storage of nitrogen in the form of canavanine. wikipedia.orgnih.gov

Table 1: Comparison of Canavanine Biosynthesis and Krebs-Henseleit Urea Cycle

| Feature | Canavanine Biosynthesis in Plants | Krebs-Henseleit Urea Cycle in Mammals |

|---|---|---|

| Starting Substrate | L-Canaline | L-Ornithine |

| Carbamylation Product | O-Ureidohomoserine | L-Citrulline |

| Intermediate | Canavaninosuccinic acid | Argininosuccinate (B1211890) |

| Final Product of Cycle | L-Canavanine | L-Arginine |

| Primary Function | Nitrogen storage and defense | Nitrogen excretion |

Metabolic Precursors and Subsequent Transformations of O-Ureidohomoserine

The immediate metabolic precursor for the synthesis of O-Ureidohomoserine is L-canaline, which undergoes carbamylation. nih.govnih.gov Canaline itself is a structural analog of ornithine and is known to be a potent antimetabolite. nih.gov The formation of O-Ureidohomoserine is a crucial step that channels canaline into the biosynthetic pathway of canavanine. nih.govuky.edu

Following its synthesis, O-Ureidohomoserine is further metabolized to canavaninosuccinate (B1263244) through a condensation reaction with aspartate. hmdb.canih.gov This reaction is catalyzed by an enzyme with argininosuccinate synthetase activity. hmdb.canih.gov Canavaninosuccinate is then cleaved to yield L-canavanine and fumarate, a reaction analogous to the cleavage of argininosuccinate in the urea cycle. hmdb.cauomustansiriyah.edu.iq

Enzymology of O-Ureidohomoserine Synthesis

Identification and Characterization of Enzymes Catalyzing O-Ureidohomoserine Formation

An enzyme responsible for the synthesis of O-Ureidohomoserine from L-canaline and carbamyl phosphate (B84403) has been purified from the leaves of the jack bean, Canavalia ensiformis. nih.gov Interestingly, the most purified forms of this enzyme also catalyze the synthesis of citrulline from ornithine and carbamyl phosphate, suggesting that a single enzyme may be responsible for both activities in the leaves. nih.gov This contrasts with jack bean seeds, where ornithine carbamyltransferase activity is high, but the synthesis of ureidohomoserine is almost undetectable. nih.gov Studies with human liver extracts have also demonstrated the condensation of carbamoyl (B1232498) phosphate with canaline to form ureidohomoserine, suggesting a broader potential for this reaction. psu.edu

Specificity for L-Canaline and Carbamyl Phosphate

The enzyme from jack bean leaves exhibits specificity for both L-canaline and carbamyl phosphate. nih.gov The apparent Km value for L-canaline was determined to be between 3.8 and 4.1 mM. scispace.com The enzyme also has a similar Km value for carbamyl phosphate when synthesizing either O-Ureidohomoserine or citrulline. nih.govoup.com In studies with human liver enzymes, the affinity for canaline was found to be lower than for ornithine; however, once bound, the canaline complex showed a stronger affinity for carbamoyl phosphate. psu.edu

Table 2: Enzyme Specificity in O-Ureidohomoserine Synthesis

| Enzyme Source | Substrate | Apparent Km |

|---|---|---|

| Canavalia ensiformis leaves | L-Canaline | 3.8 - 4.1 mM scispace.com |

| Canavalia ensiformis leaves | Carbamyl Phosphate (with L-canaline) | 1 mM oup.com |

| Canavalia ensiformis leaves | L-Ornithine | 1.1 mM scispace.com |

| Canavalia ensiformis leaves | Carbamyl Phosphate (with L-ornithine) | 1.1 mM oup.com |

| Human Liver | L-Canaline | >10-fold higher than for ornithine psu.edu |

| Human Liver | Ureidohomoserine | 1.6 X 10-3 mol/liter nih.gov |

| Human Liver | Aspartate | 3.6 X 10-4 mol/liter nih.gov |

| Human Liver | ATP | 2.92 X 10-5 mol/liter nih.gov |

Relationship to Ornithine Carbamyltransferase Activity (EC 2.1.3.3)

The biosynthesis of O-ureidohomoserine is notably catalyzed by ornithine carbamoyltransferase (OCT), an enzyme also known by its systematic name, carbamoyl-phosphate:L-ornithine carbamoyltransferase (EC 2.1.3.3). frontiersin.orgnih.gov This enzyme is a key component of the urea cycle in ureotelic organisms, where its primary role is to catalyze the formation of L-citrulline from L-ornithine and carbamoyl phosphate. frontiersin.org

However, research has demonstrated that OCT can also utilize L-canaline, an analogue of L-ornithine, as a substrate. nih.gov In this reaction, OCT facilitates the transfer of a carbamoyl group from carbamoyl phosphate to L-canaline, resulting in the synthesis of O-ureidohomoserine. nih.gov This dual substrate capability suggests that in organisms where both L-ornithine and L-canaline are present, OCT can participate in both citrulline and O-ureidohomoserine synthesis. nih.gov Studies on jack bean leaves have shown that the same enzyme preparation catalyzes both reactions, with the ratio of the two activities remaining nearly constant throughout purification, strongly suggesting a single enzyme is responsible for both catalytic functions. nih.govscispace.com

Purification Methodologies for O-Ureidohomoserine Synthesizing Enzymes

The purification of enzymes responsible for O-ureidohomoserine synthesis, namely ornithine carbamoyltransferase, involves a series of established biochemical techniques designed to isolate the protein of interest from a crude cellular extract. longdom.orgeuropa.eulongdom.org A general strategy involves a multi-step process that leverages the enzyme's specific physicochemical properties. wur.nl

A typical purification protocol for the enzyme from jack bean leaves includes the following steps:

Precipitation: Initial purification often starts with precipitation using agents like ammonium (B1175870) sulfate. europa.eulongdom.org This step separates proteins based on their solubility at high salt concentrations.

Chromatography: Following precipitation, various chromatographic techniques are employed for further separation. longdom.orgeuropa.eulongdom.org These can include:

Ion-exchange chromatography: This method separates proteins based on their net charge.

Size-exclusion chromatography (Gel Filtration): This technique separates proteins based on their molecular size. europa.eu

Affinity chromatography: This highly specific method utilizes a ligand that binds specifically to the enzyme of interest, allowing for significant purification in a single step. longdom.orgwur.nl For instance, a matrix with a bound substrate analogue can be used to selectively capture the enzyme.

The effectiveness of the purification process is monitored at each stage by measuring the specific activity of the enzyme (units of enzyme activity per milligram of protein). A successful purification scheme results in a high yield of the enzyme with a substantial increase in its specific activity. wur.nl

Kinetic Parameters and Catalytic Mechanisms of Relevant Enzymes

Understanding the kinetic parameters of ornithine carbamoyltransferase provides valuable insights into its catalytic efficiency and substrate preferences. numberanalytics.comnih.govwikipedia.org The Michaelis-Menten model is commonly used to describe the kinetics of this enzyme. numberanalytics.comlibretexts.org

Key kinetic parameters for the enzyme from jack bean leaves have been determined: scispace.comoup.com

Km for Carbamyl Phosphate: The Michaelis constant (Km) for carbamyl phosphate was found to be similar regardless of whether L-canaline or L-ornithine was the second substrate, with values of 1 mM and 1.1 mM, respectively. scispace.comoup.com This indicates a comparable binding affinity of the enzyme for carbamoyl phosphate in both reactions.

Km for L-canaline and L-ornithine: The Km for L-canaline was determined to be in the range of 3.8 to 4.1 mM. oup.com In contrast, the Km for L-ornithine was 1.1 mM, suggesting a higher affinity of the enzyme for its primary substrate, ornithine. oup.com

Vmax: The maximum reaction velocity (Vmax) for the synthesis of O-ureidohomoserine (using L-canaline) was found to be 1.54 to 2.9-fold greater than that for citrulline synthesis (using L-ornithine) under nearly saturating substrate conditions. oup.com

The catalytic mechanism of ornithine carbamoyltransferase involves the binding of both substrates, carbamoyl phosphate and either L-ornithine or L-canaline, to the active site. wikipedia.org This is followed by a nucleophilic attack of the amino group of the amino acid substrate on the carbonyl carbon of carbamoyl phosphate, leading to the formation of the product (citrulline or O-ureidohomoserine) and the release of inorganic phosphate. frontiersin.org

| Substrate | Km (mM) | Source Organism |

|---|---|---|

| Carbamyl Phosphate (with L-canaline) | 1 | Jack Bean Leaves |

| Carbamyl Phosphate (with L-ornithine) | 1.1 | Jack Bean Leaves |

| L-canaline | 3.8 - 4.1 | Jack Bean Leaves |

| L-ornithine | 1.1 | Jack Bean Leaves |

Metabolic Interconversions and Flux Dynamics of O-Ureidohomoserine

Integration of O-Ureidohomoserine into Broader Nitrogen Metabolism

O-Ureidohomoserine's synthesis from L-canaline and carbamoyl phosphate directly links it to nitrogen assimilation and amino acid metabolism. nih.govnih.govnih.gov Carbamoyl phosphate is a key intermediate in both the urea cycle and the de novo synthesis of pyrimidines, highlighting a crucial metabolic branch point. The utilization of L-canaline, a structural analogue of ornithine, suggests a potential interplay with the metabolic pathways of arginine and other related amino acids. cabidigitallibrary.org In plants, nitrogen metabolism is a highly coordinated process, involving the uptake of nitrate (B79036) and ammonium and their incorporation into amino acids like glutamine and glutamate. nih.gov The synthesis of compounds like O-ureidohomoserine represents a diversification of this nitrogen pool.

Regulatory Mechanisms Governing O-Ureidohomoserine Synthesis and Catabolism

The synthesis of O-ureidohomoserine is primarily regulated by the activity of ornithine carbamoyltransferase and the availability of its substrates, L-canaline and carbamoyl phosphate. nih.govwur.nl The regulation of enzyme synthesis can occur at the genetic level, where structural genes determine the protein's sequence and regulator genes control the rate of its synthesis. psu.edu Metabolic regulation also occurs through allosteric interactions and feedback inhibition, where the products of a pathway can inhibit the activity of key enzymes. nih.gov For example, in many metabolic pathways, the end products can allosterically inhibit the first committed enzyme of the pathway, thus controlling the metabolic flux. While specific regulatory mechanisms for O-ureidohomoserine catabolism are not extensively detailed, the general principles of enzyme regulation, including substrate availability and potential feedback inhibition, would likely apply. nih.gov The balance between the synthesis (anabolism) and breakdown (catabolism) of such metabolites is crucial for maintaining cellular homeostasis. frontiersin.org

O Ureidohomoserine in Biological Systems and Its Functional Implications

Biological Roles and Putative Functions of O-Ureidohomoserine

The primary biological functions of O-Ureidohomoserine are directly tied to its role as a metabolic intermediate. It is not typically an end-product but rather a stepping stone in the creation of a functionally significant secondary metabolite.

The most clearly defined role for O-Ureidohomoserine is its contribution to the production of the secondary metabolite L-canavanine. nih.gov Secondary metabolites are compounds that are not essential for the basic growth and development of an organism but play crucial roles in environmental interactions. L-canavanine's toxicity stems from its structural similarity to arginine, which can lead to its erroneous incorporation into proteins, rendering them non-functional. nih.gov By serving as a necessary precursor, O-Ureidohomoserine is indispensable for the synthesis of this important defense compound in canavanine-producing legumes.

Role of O-Ureidohomoserine in Secondary Metabolism

| Precursor | Intermediate | Final Product (Secondary Metabolite) | Function of Final Product | Reference |

|---|---|---|---|---|

| L-Canaline, Carbamyl phosphate (B84403) | O-Ureidohomoserine | L-Canavanine | Anti-herbivore defense compound | nih.govnih.gov |

O-Ureidohomoserine is critically involved in the allocation and cycling of nitrogen in the legumes that produce it. Nitrogen is an essential nutrient for plant growth, and its availability can be a limiting factor. Legumes that synthesize canavanine use this molecule as an efficient way to store large amounts of nitrogen in their seeds. nih.govnih.gov The synthesis of O-Ureidohomoserine is an intermediate step in converting assimilated nitrogen into the stable storage form of canavanine. nih.gov During seed germination, canavanine is broken down, and its stored nitrogen is mobilized to support the growth of the young seedling. nih.govresearchgate.net Thus, O-Ureidohomoserine plays a pivotal, albeit transient, role in the vital process of nitrogen storage and cycling that underpins the successful propagation of these plant species.

Interaction with and Influence on Cellular Processes and Metabolic Networks

O-Ureidohomoserine, a structural analog of the urea (B33335) cycle intermediate L-citrulline, actively participates in and influences crucial cellular and metabolic pathways. nih.gov Its primary interaction point is with argininosuccinate (B1211890) synthetase (ASS), a key enzyme that links the urea cycle with the biosynthesis of arginine and the citrulline-NO cycle. wikipedia.orgnih.gov By acting as a substrate for ASS, O-ureidohomoserine can enter these central metabolic networks and modulate their function.

In certain biological systems, particularly in leguminous plants such as the jack bean (Canavalia ensiformis), O-ureidohomoserine serves as a direct precursor in the biosynthesis of L-canavanine. nih.gov This pathway mirrors a segment of the urea cycle, where O-ureidohomoserine takes the place of citrulline. The enzyme argininosuccinate synthetase catalyzes the condensation of O-ureidohomoserine with aspartate, forming canavaninosuccinate (B1263244). This reaction is analogous to the formation of argininosuccinate from citrulline and aspartate. wikipedia.orgnews-medical.net

The interaction of O-ureidohomoserine with argininosuccinate synthetase has significant implications for interconnected metabolic networks:

Citrulline-NO Cycle: In many cell types, ASS is a critical component of the citrulline-nitric oxide (NO) cycle, which regenerates arginine for use by nitric oxide synthase (NOS) to produce the signaling molecule nitric oxide. nih.gove-century.us NO is involved in numerous physiological processes, including vasodilation and neurotransmission. mdpi.com By serving as an alternative substrate for ASS, O-ureidohomoserine can potentially modulate the rate of arginine recycling, which in turn could influence the production of nitric oxide. nih.govnih.gov

The metabolic role of O-ureidohomoserine extends to microbial systems. For instance, some soil bacteria like Pseudomonas canavaninivorans have evolved pathways to degrade L-canavanine, the downstream product of O-ureidohomoserine metabolism in plants. nih.gov These microbes can utilize canavanine as a sole source of carbon and nitrogen, breaking it down into homoserine and hydroxyguanidine. nih.gov This highlights the presence of O-ureidohomoserine and its derivatives within specific ecological niches and their role in microbial metabolism. nih.gov

The following tables summarize the key enzymatic interaction and the metabolic pathways influenced by O-Ureidohomoserine.

Table 1: Enzymatic Interaction of O-Ureidohomoserine

| Enzyme | Substrate(s) | Analogous Substrate | Product(s) | Metabolic Pathway(s) Affected |

| Argininosuccinate Synthetase (ASS) | L-Citrulline + L-Aspartate + ATP | O-Ureidohomoserine | Argininosuccinate + AMP + Pyrophosphate | Urea Cycle, Arginine Biosynthesis, Citrulline-NO Cycle |

| O-Ureidohomoserine + L-Aspartate + ATP | L-Citrulline | Canavaninosuccinate + AMP + Pyrophosphate | L-Canavanine Biosynthesis |

Table 2: Influence of O-Ureidohomoserine on Metabolic Networks

| Metabolic Network | Key Enzyme Interacted With | Potential Influence of O-Ureidohomoserine | Resulting Cellular Process Implication |

| Urea Cycle | Argininosuccinate Synthetase (ASS) | Competes with L-citrulline, potentially altering the rate of the cycle. | May impact the efficiency of ammonia (B1221849) detoxification and urea production. wikipedia.orgclevelandclinic.org |

| Arginine Biosynthesis | Argininosuccinate Synthetase (ASS) | Diverts ASS activity from producing argininosuccinate, the direct precursor to arginine. | Could modulate the availability of arginine for protein synthesis and other metabolic functions. e-century.us |

| Citrulline-NO Cycle | Argininosuccinate Synthetase (ASS) | May reduce the regeneration of arginine from citrulline, which is the substrate for Nitric Oxide Synthase (NOS). | Potentially affects the rate of nitric oxide (NO) synthesis, a key signaling molecule. nih.govmdpi.com |

| L-Canavanine Biosynthesis | Argininosuccinate Synthetase (ASS) | Serves as a direct precursor, condensing with aspartate to form canavaninosuccinate. nih.gov | Central to the production of the non-protein amino acid L-canavanine in certain plants. nih.gov |

| Microbial Metabolism | Various (in specific microbes) | Canavanine, derived from O-ureidohomoserine, can be catabolized as a nutrient source by certain bacteria. nih.gov | Demonstrates a role in the biochemical cycling of nitrogen and carbon in specific ecosystems. |

Structural Biology of Enzymes Involved in O Ureidohomoserine Metabolism

Protein Structure Determination and Characterization of Enzymes (e.g., X-ray Crystallography, NMR Spectroscopy)

The primary methods for determining the atomic-level structures of proteins are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. jbei.org Both techniques have been instrumental in characterizing enzymes involved in the metabolism of O-ureidohomoserine and related compounds.

NMR Spectroscopy: NMR is a valuable tool for studying protein structure, dynamics, and interactions in solution, complementing the static picture provided by crystallography. news-medical.netmdpi.com It is particularly useful for characterizing the structure of intermediates, impurities, and final products in enzymatic reactions. news-medical.net NMR has been employed to investigate the substrate specificity of enzymes like dihydrodipicolinate synthase (DHDPS), revealing that some compounds previously thought to be only inhibitors were in fact turned over as substrates. nih.gov Furthermore, NMR studies have been crucial in identifying and quantifying de novo synthesized amino acids within cellular proteins, providing a more complete picture of metabolic fluxes that can be influenced by inhibitors of amino acid biosynthesis. nih.gov

The following table summarizes key structural data for enzymes related to O-ureidohomoserine metabolism.

| Enzyme | Organism | Method | Resolution (Å) | PDB Code | Key Findings |

| Cystathionine (B15957) β-lyase (CBL) | Arabidopsis thaliana | X-ray Crystallography | 2.3 | Not specified in results | Homotetramer, PLP-dependent, γ-family fold. nih.gov |

| Cystathionine γ-synthase (CGS) | Escherichia coli | X-ray Crystallography | 1.5 | Not specified in results | Provides comparative structural data for the γ-family of PLP enzymes. nih.gov |

| Cystathionine γ-synthase (CGS) | Nicotiana tabacum (tobacco) | X-ray Crystallography | 2.9 | Not specified in results | Reveals overall structural similarities to other γ-family PLP enzymes. nih.gov |

| Thymidylate Synthase X (MtbThyX) | Mycobacterium tuberculosis | X-ray Crystallography | Not specified | 3GVI, 3GWC | Homotetramer structure used for docking studies with rhizobitoxine (B1232551). ssgcid.org |

| Oligogalacturonate Lyase (YeOGL) | Yersinia enterocolitica | X-ray Crystallography | 1.65 | Not specified in results | Contains a Mn2+ atom in the active site coordinated by histidines and a glutamine. nih.gov |

Active Site Architectures and Ligand-Binding Dynamics

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. In PLP-dependent enzymes, the active site is a highly specialized environment that orchestrates the complex chemistry of the PLP cofactor. nih.gov

The architecture of the active site is critical for determining substrate specificity. In cystathionine β-lyase from Arabidopsis, the size of the substrate-binding pocket and the identity of a few key amino acid residues are responsible for its substrate preference compared to the E. coli enzyme. nih.gov The PLP cofactor is typically found covalently attached to a lysine (B10760008) residue via a Schiff base linkage, forming an internal aldimine. nih.gov Upon substrate binding, a new Schiff base is formed between the substrate's amino group and PLP, initiating the catalytic cycle.

The binding of ligands, including substrates, inhibitors, and analogues like O-ureidohomoserine and rhizobitoxine, has been studied to understand the enzyme's mechanism. Rhizobitoxine acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase and an inhibitor of cystathionine β-lyase. researchgate.netasm.org Docking studies using the crystal structure of enzymes like thymidylate synthase have been performed with rhizobitoxine to predict the binding interactions within the active site. ssgcid.org These studies help in identifying the key residues involved in inhibitor binding.

In many lyases, the active site contains specific residues that act as catalytic bases or acids. For example, in oligogalacturonate lyase, a histidine residue is proposed to be the catalytic base responsible for proton abstraction, a unique feature among pectic lyases. nih.gov Similarly, in histidine ammonia-lyase, mutagenesis studies have identified several active site residues crucial for substrate binding and catalysis, with an glutamic acid residue proposed to function as the catalytic base. nih.gov

The table below highlights key features of the active sites of these enzymes.

| Enzyme | Key Active Site Features | Ligand Interactions |

| Cystathionine β-lyase | PLP cofactor bound to a lysine residue; specific residues determining substrate preference. nih.govnih.gov | Inhibited by rhizobitoxine and L-amino-ethoxyvinylglycine (AVG). nih.gov |

| 1-Aminocyclopropane-1-carboxylate (ACC) synthase | PLP-dependent enzyme. | Competitively inhibited by rhizobitoxine. asm.org |

| Oligogalacturonate Lyase | Contains a catalytic histidine and a metal cofactor (Mn2+) coordinated by three histidines and one glutamine. nih.gov | Acetate mimics the binding of the uronate group of the substrate. nih.gov |

| Histidine ammonia-lyase | Contains a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) electrophilic group and key residues like glutamic acid for catalysis. nih.gov | Mutations of active site residues significantly decrease catalytic activity. nih.gov |

Evolutionary Trajectories and Homologies of O-Ureidohomoserine Related Enzymes

Enzymes involved in O-ureidohomoserine metabolism are part of large superfamilies that have evolved through processes like gene duplication and divergence. aropath.orgnih.gov Many of these enzymes, particularly the PLP-dependent ones, show intricate evolutionary relationships. nih.gov

PLP-dependent enzymes are ancient and have diversified into several distinct evolutionary lineages, often referred to as fold-types. nih.govresearchgate.netnih.gov Despite their functional diversity, all structurally characterized PLP-dependent enzymes belong to just five structural groups. nih.gov The most common is fold-type I, which includes a wide range of aminotransferases and decarboxylases. nih.govcaldic.com Enzymes catalyzing reactions at the β- and γ-carbons of amino acids, such as those involved in O-ureidohomoserine metabolism, often fall into specific fold-types. researchgate.net For instance, cystathionine β-lyase and cystathionine γ-synthase belong to the γ-family of PLP-dependent enzymes. nih.gov

The evolution of new metabolic pathways, such as those for producing secondary metabolites like O-ureidohomoserine, often involves the recruitment of enzymes from existing primary metabolic pathways. aropath.org A primordial enzyme with broad specificity may have been duplicated, with one copy retaining its original function while the other evolved a new specificity through mutation. aropath.orgnih.gov This process of neofunctionalization is a key driver of metabolic diversity. nih.gov The existence of parallel pathways, like the urea (B33335) cycle and the canavanine biosynthesis pathway which involves O-ureidohomoserine, suggests that analogous reaction sequences can be mediated by homologous enzymes. aropath.org

| Enzyme Family/Superfamily | Evolutionary Concept | Example |

| PLP-dependent enzymes | Divergence into multiple fold-types (I-V) from a common ancestor. nih.govnih.gov | Cystathionine β-lyase and γ-synthase are members of the γ-family (related to fold-type II). nih.govcaldic.com |

| Ammonia-lyases | Homology between enzymes with different substrate specificities. researchgate.net | Phenylalanine ammonia-lyase (PAL) is homologous to histidine ammonia-lyase (HAL). researchgate.net |

| Parallel Biosynthetic Pathways | Recruitment of homologous enzymes for analogous reaction steps. aropath.org | The canavanine pathway (involving O-ureidohomoserine) parallels the arginine pathway (urea cycle). aropath.org |

Conformational Changes and Allosteric Regulation in Enzyme Function

Enzyme function is not static; it often involves dynamic conformational changes that are essential for catalysis and regulation. mdpi.comnih.gov These changes can range from small movements of active site loops to large-scale domain rotations.

Catalysis in many enzymes requires a conformational change to bring the substrate and catalytic residues into the correct orientation. In orotidine (B106555) 5'-monophosphate decarboxylase, for example, catalysis necessitates the closing of an active site loop to "clamp" the substrate in place. nih.gov This induced-fit mechanism ensures that the catalytic power of the enzyme is unleashed only when the correct substrate is bound.

Allosteric regulation is a key mechanism for controlling metabolic pathways, where the binding of a molecule at a site other than the active site (an allosteric site) influences the enzyme's activity. libretexts.org This binding event triggers a conformational change that is transmitted to the active site, either activating or inhibiting the enzyme. libretexts.org For instance, S-adenosylmethionine (AdoMet) acts as an allosteric activator of threonine synthase, an enzyme in a related amino acid biosynthetic pathway. researchgate.netresearchgate.net This ensures that the synthesis of certain amino acids is coupled to the availability of important metabolic precursors. While specific examples of allosteric regulation directly on O-ureidohomoserine metabolizing enzymes are not detailed in the provided search results, it is a common regulatory strategy in interconnected metabolic networks. nih.govfrontiersin.org

The binding of inhibitors can also induce or stabilize particular enzyme conformations. The interaction of cystathionine β-lyase with the inhibitor AVG involves the formation of a reversible enzyme-inhibitor complex prior to irreversible inactivation, a process that likely involves conformational adjustments within the active site. nih.govpnas.org Understanding these conformational dynamics is crucial for designing specific and effective enzyme inhibitors.

| Regulatory Mechanism | Description | Relevance to O-Ureidohomoserine Metabolism |

| Conformational Change | Movement of protein structure, such as loop closure, required for catalysis. nih.gov | Essential for orienting the substrate and catalytic groups in enzymes like lyases and synthases. |

| Allosteric Regulation | Regulation of enzyme activity by a molecule binding at a site other than the active site, causing a conformational change. libretexts.org | S-adenosylmethionine (AdoMet) allosterically activates threonine synthase, linking metabolic pathways. researchgate.netresearchgate.net |

| Feedback Inhibition | A product of a metabolic pathway inhibits an earlier enzyme in the same pathway. libretexts.org | A common mechanism for controlling amino acid biosynthesis, likely relevant to pathways involving O-ureidohomoserine. |

Methodological Advancements for the Investigation of O Ureidohomoserine

Biochemical and Enzymatic Assay Techniques

The investigation of O-Ureidohomoserine at a molecular level has been made possible through a variety of biochemical and enzymatic assay techniques. These methods allow for the detailed examination of the reactions and enzymes involved in its formation and conversion.

In Vitro Reconstitution of Biosynthetic Steps

A powerful approach to understanding the biosynthesis of O-Ureidohomoserine is the in vitro reconstitution of its formation from precursors. This involves isolating and purifying the necessary enzymes and substrates to recreate the biochemical reaction in a controlled laboratory setting. For instance, research has demonstrated the in vitro synthesis of O-Ureidohomoserine from L-canaline and carbamyl phosphate (B84403) using a purified enzyme from jack bean leaves. nih.gov This approach allows for the unambiguous confirmation of the biosynthetic pathway and the specific components required.

Similarly, the feasibility of the condensation of carbamoyl (B1232498) phosphate with canaline (B555070) to form O-ureidohomoserine has been demonstrated in human liver extracts, completing a proposed metabolic cycle. psu.edu The in vitro reconstitution of biosynthetic pathways is a fundamental technique that has also been successfully applied to other complex molecules, such as ergothioneine (B1671048) in mycobacteria, highlighting its broad utility in biochemical research. nih.gov

Enzyme Activity Profiling and Kinetic Characterization

Once the enzymes involved in O-Ureidohomoserine metabolism are identified, their activity can be profiled and their kinetic properties characterized. This provides crucial information about the efficiency and regulation of the biosynthetic pathway. Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is fundamental to this process. jackwestin.comkhanacademy.orglecturio.com

Key parameters determined in these studies include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). unina.itwikipedia.org For the enzyme from jack bean leaves that synthesizes O-Ureidohomoserine, it was found to have a similar Km value for carbamyl phosphate as ornithine carbamyltransferase, another enzyme involved in a related pathway. nih.gov Such kinetic data is essential for comparing enzyme efficiencies and understanding metabolic regulation. The rate of the enzymatic reaction can be followed by measuring the formation of O-Ureidohomoserine over time using colorimetric assays. psu.edu

Use of Labeled Precursors in Metabolic Tracing Studies

Metabolic tracing using isotopically labeled precursors is a powerful technique to follow the path of atoms through a metabolic network and quantify metabolic fluxes. mdpi.comnih.govnih.gov This approach involves introducing molecules containing stable isotopes, such as 13C or 15N, into a biological system and then tracking their incorporation into downstream metabolites like O-Ureidohomoserine. isotope.com

For example, a procedure for the production of DL-[carboxy-14C]canaline, a precursor to O-Ureidohomoserine, has been developed. nih.gov This labeled canaline can then be used to trace its conversion to O-Ureidohomoserine and subsequent metabolites. The analysis of labeling patterns in metabolites provides detailed insights into the activity of specific metabolic pathways. researchgate.net This technique is not limited to carbon and can also involve other isotopes like deuterium (B1214612) (2H) to monitor various biochemical reactions. mdpi.com

Analytical Techniques for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of O-Ureidohomoserine in biological samples such as urine, plasma, or tissue extracts are crucial for understanding its physiological and pathological roles. semanticscholar.orgmdpi.com This requires sensitive and specific analytical methods that can distinguish it from a multitude of other compounds present in these complex matrices. nih.gov

Chromatographic Separation Methods

Chromatography is a fundamental separation technique widely used in the analysis of biological molecules. khanacademy.orgnih.gov It relies on the differential distribution of components of a mixture between a stationary phase and a mobile phase. nih.gov Various chromatographic methods have been developed for the separation of amino acids and related compounds, offering high efficiency and accuracy. researchgate.net The primary challenge in preparative chromatography is to balance yield, purity, and throughput. rotachrom.com

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of compounds in a mixture. sunnypharmtech.comchromatographyonline.com It has been successfully applied to the analysis of a wide range of molecules, including amino acids and their derivatives.

Recent studies have utilized Ultra-Performance Liquid Chromatography (UPLC), an enhancement of HPLC, coupled with mass spectrometry to detect O-Ureidohomoserine in human urine samples. semanticscholar.orgmdpi.com The development and validation of HPLC methods are critical to ensure their accuracy, precision, and sensitivity for quantitative analysis. myfoodresearch.comtci-thaijo.orgeurachem.org For instance, a colorimetric assay for canaline, a precursor of O-Ureidohomoserine, was significantly improved by its conversion to O-Ureidohomoserine, which could then be quantified, demonstrating enhanced sensitivity and reproducibility. nih.gov

| Analytical Technique | Application for O-Ureidohomoserine | Key Findings |

| Colorimetric Assay | Direct determination of O-Ureidohomoserine and indirect determination of its precursor, canaline. nih.govpnas.org | Enhanced sensitivity and reproducibility for canaline analysis after conversion to O-Ureidohomoserine. nih.gov |

| In Vitro Enzyme Assay | Synthesis of O-Ureidohomoserine from L-canaline and carbamyl phosphate. nih.gov | An enzyme from jack bean leaves was identified and purified that catalyzes the formation of O-Ureidohomoserine. nih.gov |

| Metabolic Tracing | Use of 14C-labeled canaline to study its conversion. nih.gov | A method for synthesizing radiolabeled canaline was established for use in metabolic pathway studies. nih.gov |

| UPLC-QTOF-MS | Detection of O-Ureidohomoserine in human urine. semanticscholar.orgmdpi.com | O-Ureidohomoserine was identified as a metabolite present in human urine. semanticscholar.orgmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the profiling of small-molecule metabolites (<650 Daltons) in biological samples. nih.govmdpi.com However, its application to polar and non-volatile compounds like O-Ureidohomoserine requires a chemical derivatization step to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com This process modifies the chemical structure of the analyte by replacing active hydrogens on functional groups such as carboxyl (-COOH), hydroxyl (-OH), and amine (-NH) groups with nonpolar moieties. thermofisher.com

A common approach is a two-step derivatization process. thermofisher.com The first step often involves the methoximation of carbonyl groups, followed by a silylation step using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). thermofisher.comsigmaaldrich.com This trimethylsilylation reaction replaces acidic protons with a trimethylsilyl (B98337) (TMS) group, making the molecule suitable for GC analysis. nih.govsigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, typically using electron ionization (EI). thermofisher.com EI generates reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for compound identification by comparing the resulting mass spectra to established spectral libraries like NIST or Wiley. thermofisher.com This combination of chromatographic separation and mass-based detection enables both the qualitative and quantitative analysis of metabolites. creative-proteomics.com For complex biological samples, two-dimensional gas chromatography (GCxGC-MS) can be employed to provide enhanced separation power and peak capacity, which is valuable for resolving co-eluting compounds. creative-proteomics.com

Table 1: GC-MS Derivatization Parameters

| Parameter | Description | Common Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability. | BSTFA + TMCS; PFPA; Methanol (B129727)/HCl | Enables analysis of non-volatile compounds like amino acids. | thermofisher.comsigmaaldrich.comnih.gov |

| Reaction Temperature | Temperature at which the derivatization reaction is carried out. | 60-80 °C | Crucial for ensuring the reaction proceeds to completion. | nih.govmdpi.com |

| Reaction Time | Duration of the derivatization reaction. | 30-60 minutes | Varies depending on the analyte and must be optimized. | sigmaaldrich.comnih.gov |

| Ionization Mode | Method used to ionize the derivatized analyte. | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with electrospray ionization (ESI), has become a preferred method for analyzing metabolites in complex biological samples. nih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of tandem mass spectrometry. nih.govcreative-proteomics.com The initial LC separation reduces the complexity of the sample matrix, separating O-Ureidohomoserine from other endogenous compounds before it reaches the detector. nih.gov

The major advantage of LC-MS/MS lies in its superior sensitivity and specificity, which is largely attributable to the use of tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.combiotrial.com In an MRM experiment, the first mass spectrometer (a quadrupole) is set to select a specific parent ion (or precursor ion) corresponding to the mass of the target analyte, such as protonated O-Ureidohomoserine. nih.gov This selected ion is then fragmented in a collision cell, and the second mass spectrometer selects a specific fragment ion (or product ion) that is characteristic of the analyte's structure. nih.gov This two-stage ion selection process is highly specific and significantly reduces background noise, which dramatically enhances the signal-to-noise ratio and allows for the detection and quantification of analytes at very low concentrations (e.g., ng/mL). nih.govcreative-proteomics.combiotrial.com

This enhanced specificity is crucial for distinguishing the analyte from isobaric compounds—molecules that have the same mass but different structures—and from other interfering components within the biological matrix. nih.gov The sum of MRM (SMRM) approach, where signals from multiple product ions are combined, can further increase detection sensitivity and provide a wider linear dynamic range for quantification of large molecules. nih.gov Studies have successfully used LC-MS/MS platforms, such as UPLC-QTOF-MS, to detect O-Ureidohomoserine in biological matrices like urine and exhaled breath condensate. nih.govnih.gov

Spectroscopic Detection Modalities (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

The detection and quantification of O-Ureidohomoserine rely on various spectroscopic methods, each with distinct principles and applications.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet (UV) or visible light by a molecule. mt.com The absorption of light promotes electrons from a ground state to a higher energy orbital, with the wavelength of maximum absorbance (λmax) being a characteristic of the molecule's electronic structure. libretexts.org For a molecule to be readily detectable, it typically needs a chromophore, which is a part of the molecule responsible for light absorption, such as a conjugated π-system. libretexts.orguobabylon.edu.iq O-Ureidohomoserine itself does not possess a strong chromophore that absorbs in the 200-800 nm range. libretexts.org However, detection can be achieved through colorimetric procedures where the analyte reacts with a reagent to produce a colored product that absorbs light in the visible region. pnas.org For instance, O-Ureidohomoserine can be assayed colorimetrically after reacting with a solution containing diacetyl monoxime. scispace.com The intensity of the resulting color is proportional to the concentration of the analyte. pnas.org

Fluorescence Spectroscopy: Fluorescence detection is another highly sensitive optical technique. It involves exciting a molecule at a specific wavelength, causing it to emit light at a longer wavelength. This method is generally more sensitive than UV-Vis absorption but requires the analyte to be fluorescent or to be chemically modified with a fluorescent tag (a fluorophore). Since O-Ureidohomoserine is not intrinsically fluorescent, its analysis via this method would necessitate a derivatization step.

Mass Spectrometry: Mass spectrometry (MS) is a cornerstone for the analysis of O-Ureidohomoserine, serving as the primary detector in both GC-MS and LC-MS systems. creative-proteomics.comnih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules. thermofisher.com In its simplest form, a single-stage MS provides the molecular weight of the compound, confirming its presence. creative-proteomics.com Tandem mass spectrometry (LC-MS/MS) offers a higher level of structural information and specificity. creative-proteomics.com By inducing fragmentation of a selected parent ion and analyzing the resulting product ions, a structural fingerprint of the molecule is obtained, which is invaluable for confident identification, especially in complex matrices. nih.govcreative-proteomics.com High-resolution mass spectrometry (HRMS), as seen in QTOF instruments, provides highly accurate mass measurements, allowing for the determination of the elemental formula of an unknown compound. creative-proteomics.comnih.gov

Sample Preparation and Matrix Effects in O-Ureidohomoserine Analysis

The accurate analysis of O-Ureidohomoserine in biological fluids like urine or plasma is highly dependent on effective sample preparation and the management of matrix effects. nih.govnih.gov The goal of sample preparation is to isolate the analyte from interfering substances, concentrate it, and present it in a solvent compatible with the analytical instrument. minsocam.org

Common sample preparation techniques include:

Protein Precipitation (PPT): Often used for plasma or serum, this involves adding an organic solvent like methanol to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a sorbent bed that retains the analyte, which is then selectively washed and eluted, removing many matrix components. nih.gov

Lyophilization: For samples like exhaled breath condensate, freeze-drying (lyophilization) can be used to remove the aqueous solvent, and the dried extract is then reconstituted in a smaller volume of mobile phase to concentrate the analyte. nih.gov

Despite these cleanup steps, co-eluting endogenous compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect . nebiolab.compsu.edu This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis. chromatographyonline.comrsc.org Matrix effects are a significant concern in LC-MS analysis of complex biological samples and can be caused by various components, including salts, phospholipids, and metabolites. nih.govnebiolab.compsu.edu The extent of the matrix effect can be assessed by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solution. chromatographyonline.com Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation to avoid co-elution with interfering substances, and using a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte. rsc.org

Genetic and Molecular Biology Approaches for Pathway Manipulation and Analysis

Mutational Analysis of O-Ureidohomoserine Related Genes

Mutational analysis is a fundamental tool in molecular biology used to elucidate the function of specific genes and the roles of their encoded enzymes in metabolic pathways. jmicrobiol.or.kr This approach involves the targeted inactivation or modification of a gene to observe the resulting phenotypic changes, such as the accumulation or depletion of a particular metabolite. jmicrobiol.or.krnih.gov

In the context of O-Ureidohomoserine, mutational analysis would target the genes responsible for its biosynthesis or degradation. For example, if an enzyme is hypothesized to synthesize O-Ureidohomoserine, creating a knockout mutant (deleting the corresponding gene) would be expected to abolish or significantly reduce the production of this compound. Conversely, if an enzyme is thought to metabolize O-Ureidohomoserine, its inactivation would lead to an accumulation of the substrate. Such experiments provide direct evidence for the in vivo function of the gene.

While specific mutational analyses of O-Ureidohomoserine pathways are not extensively detailed in the provided results, related studies demonstrate the principle. For instance, the specificity of canavanine hydrolase was tested against O-ureido-l-homoserine, showing it was not a significant substrate for this enzyme, thereby helping to define the enzyme's metabolic role. pnas.org General techniques for genetic manipulation, such as gene knockout and heterologous expression, are well-established and can be applied to study the biosynthetic gene clusters (BGCs) responsible for producing metabolites like O-Ureidohomoserine in organisms such as Streptomyces. jmicrobiol.or.kr These genetic manipulations are essential for validating the function of biosynthetic genes and for metabolic engineering efforts aimed at modifying metabolite production. mdpi.comnih.gov

Gene Expression and Regulation Studies of Enzymes in O-Ureidohomoserine Pathways

The biosynthesis of metabolites is a tightly regulated process, primarily controlled at the level of gene expression. nih.gov Studying the expression and regulation of genes encoding enzymes in the O-Ureidohomoserine pathways provides insight into how its production is controlled in response to cellular needs and environmental signals. frontiersin.org

Gene expression studies often involve quantifying the levels of messenger RNA (mRNA) transcripts of the target enzymes under various conditions. A key finding is that the expression of enzymes involved in amino acid and nitrogen metabolism, such as those in the urea (B33335) cycle, is often regulated transcriptionally. nih.gov This regulation can be influenced by hormones, cytokines, and the availability of substrates. nih.gov For example, studies on Lactobacillus helveticus showed that the expression of genes encoding peptidases changed significantly over time as the bacterium hydrolyzed casein, indicating a coordinated regulatory response to the available peptides. mdpi.com

In some cases, metabolic enzymes themselves can directly participate in regulating gene expression. For instance, the Arg5,6 enzyme in yeast, involved in arginine biosynthesis, was found to bind to specific DNA locations in the nucleus and mitochondria, directly altering the transcript levels of target genes. nih.gov This suggests a potential dual role for enzymes in both catalysis and gene regulation. Therefore, investigating the O-Ureidohomoserine pathway would involve identifying transcription factors that control the relevant genes and determining the metabolic or environmental signals that modulate their activity. nih.gov Such studies are crucial for understanding the physiological role of O-Ureidohomoserine and for efforts in metabolic engineering to enhance its production. mdpi.com

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Putative O-Ureidohomoserine Metabolic Pathways

The biosynthesis of canavanine via O-Ureidohomoserine is proposed to follow a series of reactions similar to the ornithine-urea cycle, but this pathway has not been fully confirmed in vivo. researchgate.netuky.edu Current knowledge is based on the identification of requisite enzyme activities in plant extracts, but a complete picture of the metabolic flux and regulatory control is missing. hmdb.canih.gov

Future research must focus on definitively tracing the metabolic fate of precursors and O-Ureidohomoserine itself within the living plant. A critical unanswered question is whether the pathway is purely anabolic for canavanine synthesis or if intermediates, including O-Ureidohomoserine, are shunted into other metabolic routes. nih.gov For instance, while canavanine is known to be degraded into canaline (B555070) and urea (B33335), it is unclear if this canaline can be re-utilized for O-Ureidohomoserine synthesis in a true metabolic cycle. nih.gov

Key research initiatives should include:

Isotope Tracer Studies: Employing stable isotope-labeled precursors, such as ¹³C or ¹⁵N-labeled L-canaline and carbamoyl (B1232498) phosphate (B84403), in plants like Canavalia ensiformis. Time-course analysis of metabolites using mass spectrometry would allow for the direct tracking of atomic progression through O-Ureidohomoserine to canavaninosuccinate (B1263244) and canavanine, providing definitive evidence of the pathway's operation and kinetics.

Metabolite Profiling of Knockout/Knockdown Mutants: Using modern gene-editing techniques (e.g., CRISPR/Cas9) to target the genes encoding the enzymes believed to be involved in this pathway. Subsequent untargeted metabolomics analysis of these mutants compared to wild-type would reveal bottlenecks and potential alternative or compensatory pathways that become active when the primary route is disrupted.

Investigation of Catabolic Routes: Determining if O-Ureidohomoserine has any degradation pathway independent of its conversion to canavaninosuccinate. This would involve searching for enzymes that might hydrolyze or otherwise modify O-Ureidohomoserine and identifying the resulting products.

Advanced Structural and Mechanistic Investigations of O-Ureidohomoserine Synthesizing Enzymes

The synthesis of O-Ureidohomoserine from L-canaline and carbamyl phosphate is catalyzed by an enzyme purified from jack bean leaves. nih.govnih.govscispace.com This enzyme has been shown to also catalyze the synthesis of citrulline from ornithine, suggesting it is a carbamoyltransferase with dual substrate specificity. nih.govoup.com The observation that the synthesis of O-Ureidohomoserine may be the rate-limiting step of the canavanine pathway highlights the importance of understanding this specific enzyme in detail. hmdb.ca

Future investigations should aim to provide a high-resolution molecular picture of this enzyme to understand the basis of its substrate ambiguity and its catalytic mechanism.

| Research Area | Objective | Methodology | Key Unanswered Question |

|---|---|---|---|

| Structural Biology | Determine the three-dimensional structure of the enzyme. | X-ray crystallography or Cryo-EM of the enzyme co-crystallized with substrates (L-canaline, L-ornithine) and product analogs (O-Ureidohomoserine). | What structural features of the active site allow for the binding of both L-ornithine and the structurally distinct L-canaline? |

| Enzyme Kinetics | Characterize the catalytic efficiency and substrate inhibition patterns. | Steady-state and pre-steady-state kinetic analysis to determine Km, kcat, and KI values for both canaline and ornithine. | Is the enzyme more efficient with its canonical substrate (ornithine) or the analog (canaline) in the canavanine-producing plant? |

| Mechanistic Studies | Identify key catalytic residues in the active site. | Site-directed mutagenesis of conserved residues predicted to be in the active site, followed by kinetic and structural analysis of the mutant enzymes. | What is the precise chemical mechanism (e.g., general acid/base catalysis) for the carbamoylation of the aminooxy group of canaline? |

Systems Biology and Omics-Based Approaches to Map O-Ureidohomoserine Interactions

To understand the full biological role of O-Ureidohomoserine, it is essential to move beyond the study of a single pathway and place it within the broader network of cellular processes. austinpublishinggroup.com Systems biology, through the integration of multiple 'omics' datasets, provides a powerful framework for mapping the complex molecular interactions related to its metabolism. uky.edunih.gov This approach can help uncover regulatory networks, signaling roles, and previously unknown connections to other metabolic pathways.

A comprehensive multi-omics study could be designed to compare a canavanine-producing organism (e.g., Canavalia ensiformis) with a closely related non-producing species under various developmental stages or environmental stresses.

| Omics Layer | Technique | Objective |

|---|---|---|

| Genomics | Whole-genome sequencing and annotation. | Identify the gene encoding the O-Ureidohomoserine synthesizing enzyme and other pathway-related genes (transporters, regulators). |

| Transcriptomics | RNA-Seq. | Quantify the expression levels of pathway-related genes under different conditions to build gene co-expression networks and identify transcriptional regulators. |

| Proteomics | LC-MS/MS-based quantitative proteomics (e.g., TMT or iTRAQ). | Measure the abundance of the synthesizing enzyme and other related proteins to see how they correlate with gene expression and metabolite levels. |

| Metabolomics | GC-MS and LC-MS based metabolite profiling. | Quantify levels of O-Ureidohomoserine, canaline, canavanine, and other related metabolites to map metabolic flux and identify biochemical consequences of pathway activity. |

By integrating these datasets, researchers can build predictive models of the metabolic network, generating new, testable hypotheses about the function and regulation of O-Ureidohomoserine metabolism. oup.com

Comparative Biochemical Genomics of O-Ureidohomoserine Metabolism Across Diverse Organisms

The biosynthesis of O-Ureidohomoserine and canavanine is restricted to certain species within the Leguminosae family. uky.edu This specific distribution provides a unique opportunity for comparative genomics to uncover the complete genetic toolkit required for this pathway. By comparing the genomes of canavanine-producing plants with those of non-producing relatives, it is possible to identify genes, and even entire gene clusters, that are uniquely present in the producers.

Future research in this area should involve:

Genome Sequencing of Diverse Legumes: Generating high-quality genome assemblies for a range of canavanine-producing species and their close non-producing relatives.

Synteny Analysis: Comparing the physical arrangement of genes in the chromosomal regions surrounding the O-Ureidohomoserine synthetase gene. The presence of a conserved block of genes in producer species would strongly suggest a metabolic gene cluster, potentially including genes for precursor supply, product transport, or self-toxicity resistance.

Phylogenetic Reconstruction: Analyzing the evolutionary history of the identified genes to understand how this metabolic pathway emerged. This could reveal whether the pathway evolved through the recruitment and modification of enzymes from primary metabolism, such as the ancestral ornithine-urea cycle. annualreviews.org

This comparative approach has been highly successful in discovering novel biochemical pathways for specialized metabolites and would be instrumental in answering fundamental questions about the evolution and genetic architecture of O-Ureidohomoserine metabolism. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.